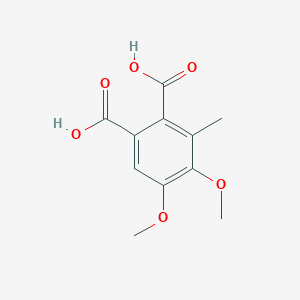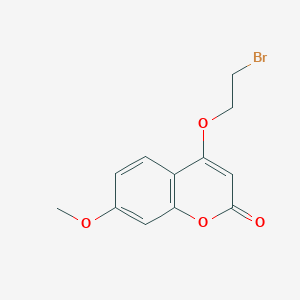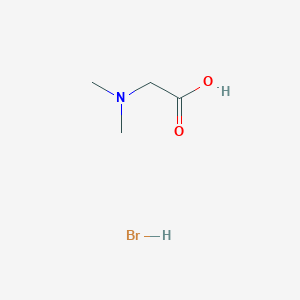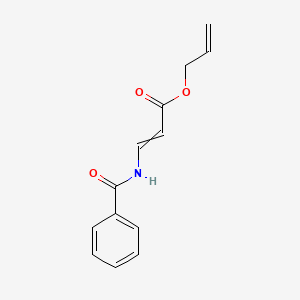
4,5-Dimethoxy-3-methylphthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethoxy-3-methylphthalic acid is an organic compound with the molecular formula C11H12O6. It is a derivative of phthalic acid, characterized by the presence of two methoxy groups and a methyl group attached to the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-3-methylphthalic acid typically involves the methoxylation of 3-methylphthalic acid. One common method includes the use of dimethyl sulfate as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethoxy-3-methylphthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Aplicaciones Científicas De Investigación
4,5-Dimethoxy-3-methylphthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethoxy-3-methylphthalic acid involves its interaction with specific molecular targets. The methoxy groups and the aromatic ring structure allow it to participate in various biochemical pathways. It can act as an antioxidant by scavenging free radicals and may inhibit certain enzymes involved in inflammatory processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dimethoxyphthalic acid
- 4,5-Dimethoxyphthalic acid
- 3-Methylphthalic acid
Uniqueness
4,5-Dimethoxy-3-methylphthalic acid is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H12O6 |
|---|---|
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
4,5-dimethoxy-3-methylphthalic acid |
InChI |
InChI=1S/C11H12O6/c1-5-8(11(14)15)6(10(12)13)4-7(16-2)9(5)17-3/h4H,1-3H3,(H,12,13)(H,14,15) |
Clave InChI |
RFWPNYKNNZXUGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1OC)OC)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12538121.png)


![Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-](/img/structure/B12538128.png)

![4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid](/img/structure/B12538139.png)
![N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide](/img/structure/B12538149.png)




![3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12538177.png)
![7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one](/img/structure/B12538203.png)

